molecular formula C20H24N2OS B13378927 5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one

5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one

Cat. No.: B13378927
M. Wt: 340.5 g/mol
InChI Key: JUEYZSRDJXQDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently, providing good to excellent yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives can inhibit certain enzymes or receptors involved in cancer cell proliferation . The compound may also interact with cellular pathways that regulate apoptosis and cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific structural features, such as the cyclopentyl and isopropylsulfanyl groups. These modifications can enhance its biological activity and selectivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-3H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C20H24N2OS/c1-12(2)24-20-21-18-15-10-6-5-9-14(15)11-16(13-7-3-4-8-13)17(18)19(23)22-20/h5-6,9-10,12-13,16H,3-4,7-8,11H2,1-2H3,(H,21,22,23)

InChI Key

JUEYZSRDJXQDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(C(CC3=CC=CC=C32)C4CCCC4)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.